molecular formula C16H14ClNO3S B263751 2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

Katalognummer B263751
Molekulargewicht: 335.8 g/mol
InChI-Schlüssel: UCBWPJDQXPJJKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid, commonly known as CB-839, is a promising drug candidate that has gained attention for its potential in treating cancer. It is an orally available, selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Wissenschaftliche Forschungsanwendungen

CB-839 has been extensively studied for its potential in cancer treatment. Studies have shown that cancer cells rely heavily on glutamine metabolism to fuel their growth and proliferation. CB-839 selectively inhibits glutaminase, thereby starving cancer cells of the nutrients they need to survive. Preclinical studies have demonstrated that CB-839 has potent antitumor activity against a wide range of cancer types, including triple-negative breast cancer, pancreatic cancer, and non-small cell lung cancer.

Wirkmechanismus

CB-839 selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of several important compounds, including nucleotides, amino acids, and antioxidants, that are required for cancer cell growth and proliferation. By inhibiting glutaminase, CB-839 disrupts the metabolic pathways that cancer cells rely on for survival, leading to cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of glutamate, glutathione, and other metabolites that are important for cancer cell survival. CB-839 has also been shown to induce apoptosis, inhibit cell migration and invasion, and enhance the efficacy of other cancer therapies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of CB-839 is its selectivity for glutaminase. Unlike other glutaminase inhibitors, CB-839 does not interfere with the activity of other enzymes in the glutamine metabolism pathway, which can lead to unwanted side effects. CB-839 is also orally available, making it easy to administer to animals in preclinical studies. However, CB-839 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to formulate for in vivo studies. Additionally, CB-839 has a short half-life, which can limit its efficacy in some experimental settings.

Zukünftige Richtungen

CB-839 has shown promise as a potential cancer therapy, and there are several future directions for research in this area. One area of focus is the development of combination therapies that can enhance the efficacy of CB-839. For example, preclinical studies have shown that CB-839 can enhance the efficacy of chemotherapy and radiation therapy in cancer models. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to CB-839 therapy. Finally, there is ongoing research into the development of more potent and selective glutaminase inhibitors that can overcome some of the limitations of CB-839.

Synthesemethoden

The synthesis of CB-839 involves the reaction of 2-mercaptobenzoic acid with 2-chloroethyl isocyanate, followed by treatment with 4-chlorobenzylamine. The resulting product is purified by column chromatography to obtain CB-839 in high purity and yield.

Eigenschaften

Molekularformel

C16H14ClNO3S

Molekulargewicht

335.8 g/mol

IUPAC-Name

2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C16H14ClNO3S/c17-12-7-5-11(6-8-12)9-18-15(19)10-22-14-4-2-1-3-13(14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI-Schlüssel

UCBWPJDQXPJJKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NCC2=CC=C(C=C2)Cl

Kanonische SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NCC2=CC=C(C=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.